Captopril-cysteine disulfide
描述
Captopril-cysteine disulfide is a S-conjugate . It has a molecular formula of C12H20N2O5S2 and a molecular weight of 336.4 g/mol . It is also known by other names such as Captopril-cysteine and Captopril-L-cysteine .
Synthesis Analysis
A series of captopril derivatives were synthesized, including Cap-glycine methyl ester, Cap-l-alanine methyl ester, Cap-l-aspartic acid dimethyl ester, Cap-l-lysine methyl ester, Cap-O-acylisourea, acetyl captopril, and benzoyl captopril . The resulting products were characterized by IR and UV–visible spectroscopy and MS, which showed the desired products were successfully synthesized .
Molecular Structure Analysis
The crystal structures of captopril and its dimer disulfide metabolite were determined by single-crystal X-ray diffraction analysis . The molecular geometries of captopril and its dimer disulfide metabolite are quite similar, but certain differences appear in the conformations of the five-membered proline rings and the side chains containing the sulfhydryl group .
Chemical Reactions Analysis
Captopril can form disulfide bonds with albumin and other proteins. This binding is reversible in nature . In vitro studies in blood indicate that the disulfide dimer of captopril and mixed disulfides of captopril with L-cysteine and glutathione were formed .
Physical And Chemical Properties Analysis
Captopril-cysteine disulfide has a molecular weight of 336.4 g/mol . It has a Hydrogen Bond Donor Count of 3 . The IUPAC Name is (2 S )-1- [ (2 S )-3- [ [ (2 R )-2-amino-2-carboxyethyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid .
科学研究应用
Treatment of Cystinuria
- Application Summary : Captopril, an angiotensin-converting enzyme inhibitor that contains a sulfhydryl group, has been used in the treatment of cystinuria . Cystinuria is a complex hereditary disorder associated with nephrolithiasis (kidney stones) and its complications .
- Methods of Application : Two cystinuric patients intolerant of traditional therapy were treated with captopril for 1 year . The treatment resulted in a marked decline in urinary cystine excretion .
- Results : The treatment was successful, with neither patient experiencing recurrent nephrolithiasis or adverse drug effects .
Quantitation in Pharmaceutical Preparations
- Application Summary : A flexible flow-injection spectrophotometric (FI-Vis) method has been developed for the rapid quantitation of captopril, which is widely used as an orally active antihypertensive drug .
- Methods of Application : The analysis is based on using the merging zones FI-system, in which the redox reaction between CAP and copper (II)–2, 9-dimethyl-1,10-phenanthroline (neocuproine) reagent takes place followed by the detection of Cu(I)–neocuproine complex at 458 nm .
- Results : Experimental results showed a wide linear concentration response to CAP with the detection limit of 0.2 μg mL-1 and the quantification limit of 0.8 μg mL-1 . The proposed method was applied to analysis of commercial preparations of different pharmaceutical companies with the quantitative recoveries of CAP in the range of 99.0 – 101.5 % and with the relative standard deviation less than 2.0 % .
Reduction of Urinary Cystine Excretion
- Application Summary : The formation of the captopril–cysteine disulfide accounts for part of the reduction in cystine excretion .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The captopril–cysteine disulfide is 200 times more soluble than cystine, contributing to a reduction in cystine excretion .
Treatment of Renal Fibrosis
安全和危害
When handling captopril-cysteine disulfide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves . Adequate ventilation should be ensured and all sources of ignition should be removed .
未来方向
Captopril can be useful in the treatment of cystine stones but the drug has not been tested in rigorous clinical trials . Novel potential therapies such as alpha-lipoic acid and crystal growth inhibitors (L-cystine dimethyl ester (L-CDME) and L-cystine methyl ester (L-CME)) were developed and tested in animals . These therapies showed promising results .
属性
IUPAC Name |
(2S)-1-[(2S)-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5S2/c1-7(5-20-21-6-8(13)11(16)17)10(15)14-4-2-3-9(14)12(18)19/h7-9H,2-6,13H2,1H3,(H,16,17)(H,18,19)/t7-,8+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEBNBLVYKFVTK-VGMNWLOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSSCC(C(=O)O)N)C(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSSC[C@@H](C(=O)O)N)C(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226415 | |
Record name | Captopril-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Captopril-cysteine disulfide | |
CAS RN |
75479-46-8 | |
Record name | 1-[(2S)-3-[[(2R)-2-Amino-2-carboxyethyl]dithio]-2-methyl-1-oxopropyl]-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75479-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Captopril-cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075479468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Captopril-cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50226415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAPTOPRIL-L-CYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1036F0RZ9O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。